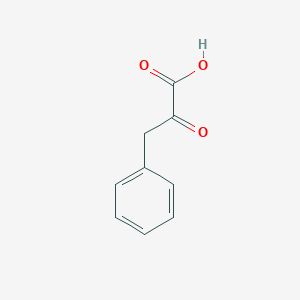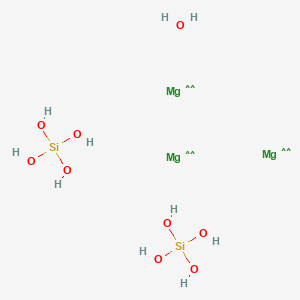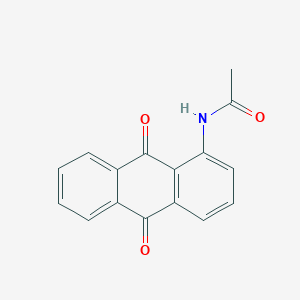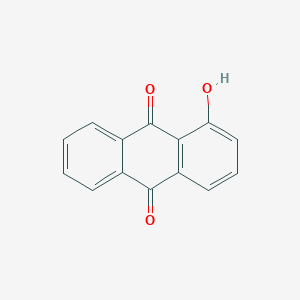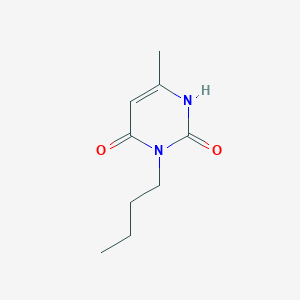
Dibenzo(a)perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(a)perylene (DB(a)P) is a polycyclic aromatic hydrocarbon (PAH) that is found in coal tar, cigarette smoke, and other combustion products. It is a potent mutagen and carcinogen that has been linked to the development of lung cancer, skin cancer, and other types of cancer. Despite its harmful effects, DB(a)P has also been found to have potential applications in scientific research.
Mechanism Of Action
DB(a)P is a potent carcinogen that acts by binding to DNA and causing mutations that can lead to cancer development. It also induces oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemical And Physiological Effects
DB(a)P has been found to have a variety of biochemical and physiological effects on living organisms, including DNA damage, oxidative stress, inflammation, and immune system suppression. It has also been linked to the development of respiratory diseases and other health problems.
Advantages And Limitations For Lab Experiments
One advantage of using DB(a)P in lab experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also a potent carcinogen that can be used to study the mechanisms of cancer development. However, one limitation of using DB(a)P in lab experiments is that it is highly toxic and must be handled with care to avoid exposure.
Future Directions
There are several future directions for research on DB(a)P, including studies on its effects on human health and the environment, the development of new methods for synthesizing and purifying DB(a)P, and the identification of new applications for DB(a)P in scientific research. Additionally, there is a need for further research on the mechanisms of action of DB(a)P and its potential role in the development of cancer and other diseases.
Synthesis Methods
DB(a)P can be synthesized by several methods, including the pyrolysis of coal tar, the combustion of organic matter, and the chemical synthesis of its precursor compounds. The most common method for synthesizing DB(a)P is through the pyrolysis of coal tar, which yields a mixture of Dibenzo(a)perylenes that can be separated and purified using various techniques such as chromatography.
Scientific Research Applications
DB(a)P has been used in a variety of scientific research applications, including studies on the mechanisms of cancer development, DNA damage and repair, and environmental pollution. One of the most significant applications of DB(a)P in scientific research is its use as a model compound for studying the effects of Dibenzo(a)perylenes on human health and the environment.
properties
CAS RN |
191-87-7 |
|---|---|
Product Name |
Dibenzo(a)perylene |
Molecular Formula |
C28H16 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H |
InChI Key |
GCANSAYVHQONFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65 |
Other CAS RN |
191-87-7 |
synonyms |
Dibenzo[a,j]perylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



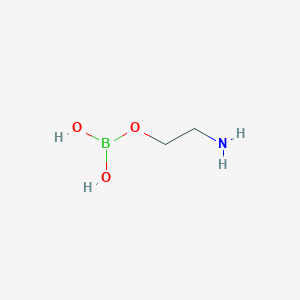
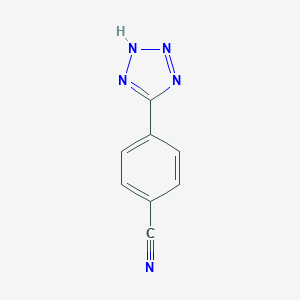
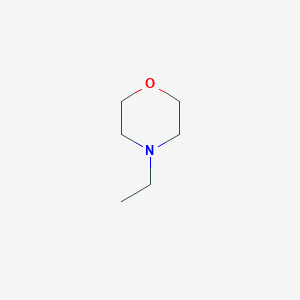

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

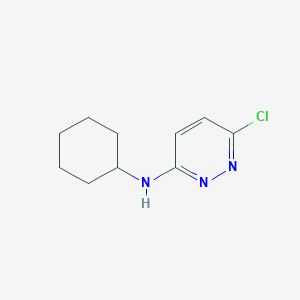
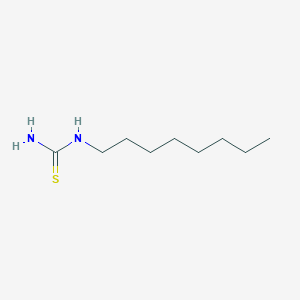
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
